molecular formula C8H5ClF3N5S B502041 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine CAS No. 250714-16-0

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine

Cat. No. B502041
CAS RN: 250714-16-0
M. Wt: 295.67g/mol
InChI Key: WLSPTRSAYIHDHS-UHFFFAOYSA-N
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Description

This compound is a halogenated pyridine derivative . It’s a fluorinated building block that participates in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing these compounds have been reported .


Chemical Reactions Analysis

The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The compound is a liquid with a refractive index of n20/D 1.433 (lit.) . It has a boiling point of 50-55 °C/11 mmHg (lit.) and a melting point of 16-20 °C (lit.) . The density is 1.524 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Triazole Derivatives : Research has shown the potential for synthesizing novel triazole derivatives starting from 3-amino-5-sulfanyl-1,2,4-triazole. These derivatives have been synthesized through various chemical reactions, including alkylation, condensation, and oxidation processes, demonstrating the compound's versatility as a precursor for generating biologically active molecules and potential pharmaceuticals (Heras et al., 2003).

  • Heterocyclic Compound Synthesis : The compound has been utilized in the synthesis of heterocyclic compounds, showing its relevance in developing new materials with potential applications in electronics, coatings, and as intermediates for further chemical transformations (Zohdi, 1997).

Biological and Antimicrobial Activities

  • Antimicrobial Activities : Some studies have explored the synthesis of triazole derivatives for evaluating their antimicrobial activities. These compounds, synthesized using triazole as a core structure, have shown promising results against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bayrak et al., 2009).

Material Science and Catalysis

  • Synthesis of Macrocyclic Complexes : The compound has been involved in the synthesis of bimetallic macrocyclic complexes, indicating its utility in material science for creating complex structures with potential applications in catalysis, molecular recognition, and as components in supramolecular assemblies (Wu et al., 2016).

Safety and Hazards

The compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3N5S/c9-4-1-3(8(10,11)12)2-14-5(4)18-7-15-6(13)16-17-7/h1-2H,(H3,13,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSPTRSAYIHDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SC2=NNC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine

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